3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-2-1-11(9-13(12)18)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVROCCNRXHHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, with the CAS number 2034508-16-0, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorinated benzamide moiety linked to a pyrazinyl-imidazolyl side chain. The unique chemical properties imparted by the difluorination and the heterocyclic components may contribute to its biological efficacy.
The molecular formula of this compound is C16H13F2N5O, with a molecular weight of 329.30 g/mol. The structure is characterized by:
- Difluorinated benzene ring : Enhances lipophilicity and potentially influences pharmacokinetics.
- Pyrazine and imidazole rings : Known for their biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H13F2N5O |
| Molecular Weight | 329.30 g/mol |
| CAS Number | 2034508-16-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes relevant in cancer therapy and other diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyrazine rings have been associated with inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Inhibition of Kinase Activity
In a study evaluating related compounds, several derivatives showed potent inhibition of FGFR (Fibroblast Growth Factor Receptor) kinases, which are crucial in tumor growth and survival. For example, a related compound demonstrated an IC50 value of less than 4.1 nM against FGFR1, indicating strong potential for therapeutic application in cancer treatment .
Antimicrobial Activity
The imidazole moiety is also known for its antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of FGFR | |
| Antimicrobial | Activity against pathogens |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide and heterocyclic components can significantly influence biological activity:
- Fluorination : Enhances lipophilicity and possibly improves binding affinity to targets.
- Substituent Variations : Altering substituents on the imidazole or pyrazine rings can lead to improved potency or selectivity against specific enzymes or receptors.
Table 3: Potential Modifications and Their Effects
| Modification Type | Expected Effect |
|---|---|
| Increased fluorination | Enhanced potency |
| Altered side chains | Improved selectivity |
Comparison with Similar Compounds
VNI and VFV: CYP51 Inhibitors
- VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Structure: Dichlorophenyl group + oxadiazole ring. Activity: Irreversibly inhibits Trypanosoma cruzi and T. brucei CYP51 (IC₅₀ < 1 nM) . Limitation: Narrow spectrum; optimized for protozoal targets.
- VFV [(R)-N-(1-(3,4′-Difluoro-[1,1′-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide]
- Comparison with Target Compound :
Imidazole-Based Antifungals: Ketoconazole and VNF
Benzamide Derivatives with Varied Substituents
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
Antiprotozoal Compound 129
- Structure : 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine.
- Activity : Reported as a SARS-CoV-2 protease inhibitor (binding energy: −8.9 kcal/mol) .
- Comparison : While structurally distinct (pyrimidinamine vs. benzamide), both compounds utilize imidazole and fluorinated aryl groups for target engagement. The target compound’s benzamide scaffold may favor CYP51 over viral proteases .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~400 | 3.2 | 0.05 (moderate) |
| VNI | 523.3 | 4.8 | 0.01 (low) |
| VFV | 569.4 | 5.1 | 0.005 (low) |
| Rip-B | 315.4 | 2.5 | 0.1 (high) |
Key Research Findings
- Fluorine vs. Chlorine : Fluorine in the target compound may reduce cytotoxicity compared to chlorinated analogues like VNI while maintaining strong enzyme interactions .
- Pyrazine vs. Oxadiazole : The pyrazine ring could enhance solubility or confer unique binding modes compared to VFV’s oxadiazole, warranting crystallographic studies .
- Selectivity : The absence of an oxadiazole moiety might narrow the spectrum compared to VFV but improve selectivity for specific CYP51 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
